molecular formula C19H17N5O4S B2862664 8,9-Dimethoxy-2-methyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-C]quinazoline CAS No. 902593-39-9

8,9-Dimethoxy-2-methyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-C]quinazoline

Cat. No.: B2862664
CAS No.: 902593-39-9
M. Wt: 411.44
InChI Key: AIUIOYQIRYLTOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazoloquinazoline class, characterized by a fused triazole-quinazoline core. Key structural features include:

  • Methyl group at position 2.
  • Dimethoxy substituents at positions 8 and 7.
  • Sulfanyl group at position 5, linked to a 4-nitrophenylmethyl moiety.

The nitro groups enhance electrophilicity, while methoxy groups contribute to electron-donating effects, influencing reactivity and solubility. Key physicochemical properties include a logP of 5.00 (indicating lipophilicity) and a polar surface area of 111.82 Ų, suggesting moderate solubility in polar solvents .

Properties

IUPAC Name

8,9-dimethoxy-2-methyl-5-[(4-nitrophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O4S/c1-11-20-18-14-8-16(27-2)17(28-3)9-15(14)21-19(23(18)22-11)29-10-12-4-6-13(7-5-12)24(25)26/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUIOYQIRYLTOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC=C(C=C4)[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-Dimethoxy-2-methyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-C]quinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and nitriles.

    Quinazoline Core Construction: The quinazoline core is constructed by reacting anthranilic acid derivatives with formamide or formic acid under acidic conditions.

    Introduction of Substituents: The methoxy, methyl, and nitrobenzyl groups are introduced through various substitution reactions, often involving nucleophilic aromatic substitution or electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8,9-Dimethoxy-2-methyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-C]quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the aromatic ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazoloquinazolines depending on the reagents used.

Scientific Research Applications

8,9-Dimethoxy-2-methyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-C]quinazoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 8,9-Dimethoxy-2-methyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-C]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling and function.

    Pathway Modulation: Affecting various cellular pathways, such as apoptosis, cell cycle regulation, and DNA repair mechanisms.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table highlights structural variations and properties of analogous triazoloquinazolines:

Compound Name Position 2 Position 5 Sulfanyl Group Positions 8,9 Molecular Weight (g/mol) logP Key Features
Target Compound Methyl 4-Nitrophenylmethyl Dimethoxy ~452.47 5.00 Nitro groups enhance reactivity; moderate lipophilicity
C445-0155 () 4-Nitrophenyl 4-Nitrophenylmethyl Dimethoxy 518.51 - Dual nitro groups increase molecular weight and reactivity
5-Chloro-8-methyl-2-methylsulfanyl (9f, ) Methylsulfanyl Chloro Methyl 264 - Chlorine increases electronegativity; lower molecular weight
5-{[(4-tert-butylphenyl)methyl]sulfanyl} () Ethyl 4-tert-butylphenylmethyl Dimethoxy 436.57 Higher Bulky tert-butyl group enhances lipophilicity
Key Observations:
  • Nitro vs. tert-butyl substituents : The nitro groups in the target compound and C445-0155 increase polarity and reactivity compared to the hydrophobic tert-butyl group in ’s compound. This difference impacts solubility and binding interactions with biological targets .
  • Molecular weight : C445-0155’s higher molecular weight (518.51 g/mol) may reduce bioavailability compared to the target compound (~452.47 g/mol) .

Biological Activity

8,9-Dimethoxy-2-methyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-C]quinazoline is a synthetic compound belonging to the class of quinazoline derivatives. Its unique structure incorporates a triazole moiety, which has been associated with various biological activities, including anticancer and antimicrobial properties. This article aims to elucidate the biological activity of this compound based on recent research findings and case studies.

  • Molecular Formula : C19H17N5O4S
  • Molecular Weight : 411.4 g/mol
  • CAS Number : 902593-39-9

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its cytotoxic effects against various cancer cell lines. The compound exhibits significant potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis.

Anticancer Activity

Recent studies have demonstrated that quinazoline derivatives can act as effective inhibitors of DNA topoisomerases and can intercalate into DNA, leading to cytotoxic effects. Specifically:

  • Cytotoxicity : The compound has shown IC50 values ranging from 2.44 to 9.43 μM against different cancer cell lines such as HepG2 (liver cancer) and HCT-116 (colon cancer) .
  • Mechanism of Action : The cytotoxicity is attributed to the compound's ability to intercalate into DNA and inhibit topoisomerase II activity. This results in disruption of DNA replication and transcription processes .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity:

  • Substituents : The presence of methoxy and nitrophenyl groups enhances lipophilicity and binding affinity to target biomolecules.
  • Triazole Moiety : This component is essential for the compound's interaction with DNA and topoisomerases .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on HepG2 Cells : A study reported that treatment with the compound resulted in a significant decrease in cell viability and induced apoptosis through the activation of pro-apoptotic proteins such as Bax and p53 .
  • HCT-116 Cell Line Analysis : Another investigation showed that the compound effectively halted the cell cycle at the G1 phase in HCT-116 cells, suggesting its potential as a therapeutic agent against colorectal cancer .

Comparative Analysis with Other Quinazolines

To better understand the efficacy of this compound, a comparison with other quinazoline derivatives was conducted:

Compound NameIC50 (μM)Cancer Cell LineMechanism
Compound A6.29HepG2Topo II Inhibition
Compound B3.91HCT-116DNA Intercalation
8,9-Dimethoxy... 2.44 - 9.43 HepG2/HCT-116 DNA Intercalation & Topo II Inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.